N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is a cyclopropane-containing compound1. It has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol1.
Synthesis Analysis
The synthesis analysis of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is not readily available from the search results. However, related compounds have been synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-morpholineethanamine in the presence of methanesulfonyl chloride2.Molecular Structure Analysis
The molecular structure analysis of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is not directly available from the search results. However, related compounds such as 2,5-Dimethoxy-4-Methylphenethylamine have been analyzed. It has a molecular formula of CHNO, an average mass of 195.258 Da, and a monoisotopic mass of 195.125931 Da3.Chemical Reactions Analysis
The chemical reactions analysis of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is not directly available from the search results. However, related compounds have been synthesized via Schiff bases reduction route4.Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine are not directly available from the search results. However, it has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol1.Safety And Hazards
The safety and hazards information for N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine is not directly available from the search results. However, Sigma-Aldrich provides related products to early discovery researchers as part of a collection of rare and unique chemicals5.
Future Directions
The future directions for the study and application of N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine are not directly available from the search results. However, related secondary amines have been reported to be important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals4.
properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-7-13(15-3)10(2)6-11(9)8-14-12-4-5-12/h6-7,12,14H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBGNNIVTMGGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207946 | |
Record name | N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine | |
CAS RN |
1079178-93-0 | |
Record name | N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079178-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopropyl-4-methoxy-2,5-dimethylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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